((N-Acryloylamino)phenyl)mercuric chloride

Catalog No.
S600311
CAS No.
72136-45-9
M.F
C₉H₈ClHgNO
M. Wt
382.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((N-Acryloylamino)phenyl)mercuric chloride

CAS Number

72136-45-9

Product Name

((N-Acryloylamino)phenyl)mercuric chloride

IUPAC Name

chloro-[4-(prop-2-enoylamino)phenyl]mercury

Molecular Formula

C₉H₈ClHgNO

Molecular Weight

382.21 g/mol

InChI

InChI=1S/C9H8NO.ClH.Hg/c1-2-9(11)10-8-6-4-3-5-7-8;;/h2,4-7H,1H2,(H,10,11);1H;/q;;+1/p-1

InChI Key

DIPGXZOGSJODTA-UHFFFAOYSA-M

SMILES

C=CC(=O)NC1=CC=C(C=C1)[Hg]Cl

Synonyms

Chloro[4-[(1-oxo-2-propen-1-yl)amino]phenyl]mercury; N-Phenyl-2-propenamide Mercury Complex; APM;

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)[Hg]Cl

((N-Acryloylamino)phenyl)mercuric chloride is an organomercury compound characterized by its unique chemical structure, which includes a mercury atom bonded to a chloro group and a phenyl ring substituted with a prop-2-enoylamino group. Its molecular formula is C9H8ClHgNO\text{C}_9\text{H}_8\text{ClHgNO}, and it has a molecular weight of approximately 382.21 g/mol. The compound typically appears as a yellow crystalline powder and is soluble in organic solvents, with a melting point ranging from 160 to 162 °C .

  • Oxidation: This compound can be oxidized to form different mercury-containing products, often using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: It can undergo reduction reactions to yield less oxidized mercury species, commonly facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chloro group in the compound can be substituted with other functional groups under appropriate conditions, typically involving nucleophilic reagents like sodium methoxide or potassium tert-butoxide .

Research indicates that ((N-Acryloylamino)phenyl)mercuric chloride exhibits potential biological activity, particularly in antimicrobial and anticancer domains. The mechanism of action involves the binding of the compound to thiol groups in proteins, which inhibits enzyme activity and disrupts cellular processes. This interaction can lead to cytotoxic effects, impacting various signaling pathways critical for cell survival and proliferation .

The synthesis of ((N-Acryloylamino)phenyl)mercuric chloride generally involves the reaction of 4-(prop-2-enoylamino)phenylmercury with a chlorinating agent. This reaction is conducted under controlled conditions to ensure selective formation of the desired product. Industrial production mirrors these synthetic routes but operates on a larger scale, utilizing industrial-grade reagents while adhering to safety and environmental standards due to the toxic nature of mercury compounds .

This compound has diverse applications across several fields:

  • Chemistry: Used as a reagent in organic synthesis and catalysis.
  • Biology: Investigated for its potential biological effects, including antimicrobial properties.
  • Medicine: Ongoing research explores its therapeutic potential for various medical conditions.
  • Industry: Employed in developing advanced materials and electronic components .

Studies have focused on the interactions of ((N-Acryloylamino)phenyl)mercuric chloride with various biological molecules. Its ability to bind to thiol groups suggests significant implications for enzyme inhibition and cellular disruption. These interactions are critical for understanding its potential therapeutic uses as well as its toxicological profiles .

Several compounds share structural similarities with ((N-Acryloylamino)phenyl)mercuric chloride:

Compound NameKey FeaturesUnique Aspects
MethylmercuryNeurotoxic organomercury compoundKnown for severe neurotoxic effects
PhenylmercurySimilar structure but lacks chloro and prop-2-enoylamino groupsLess complex reactivity compared to ((N-Acryloylamino)phenyl)mercuric chloride
EthylmercuryUsed as a vaccine preservativeStructurally different but shares mercury as a central atom

((N-Acryloylamino)phenyl)mercuric chloride stands out due to its specific functional groups that confer distinct chemical and biological properties, making it unique among organomercury compounds .

Dates

Last modified: 04-15-2024

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